molecular formula C19H15ClN4O B14973738 3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B14973738
M. Wt: 350.8 g/mol
InChI Key: FTUKFJSXWAIVKH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O/c1-11-3-4-14(9-12(11)2)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H,22,23)

InChI Key

FTUKFJSXWAIVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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